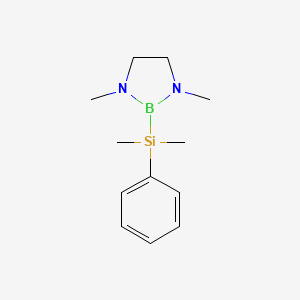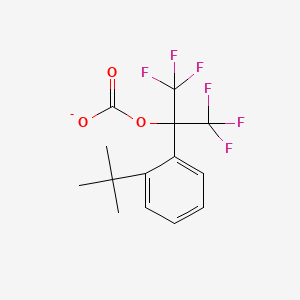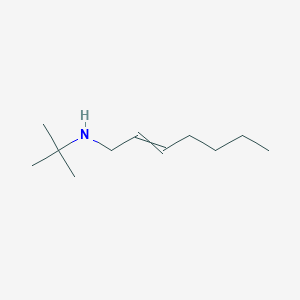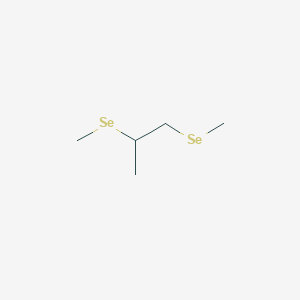
1,6,7,12-Tetraphenoxyperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7,12-Tetraphenoxyperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of a perylene core with four phenoxy groups attached at the 1, 6, 7, and 12 positions, which significantly alters its chemical and physical properties compared to the parent perylene molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-Tetraphenoxyperylene typically involves the functionalization of perylene derivatives. One common method starts with 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid as the precursor. The tetrachloroperylene is reacted with phenol in the presence of a base, such as potassium carbonate, under reflux conditions to replace the chlorine atoms with phenoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,6,7,12-Tetraphenoxyperylene undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The perylene core can be reduced to form dihydroperylene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted perylene derivatives, which can exhibit different optical and electronic properties depending on the nature of the substituents .
Applications De Recherche Scientifique
1,6,7,12-Tetraphenoxyperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for imaging and sensing applications due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Mécanisme D'action
The mechanism by which 1,6,7,12-Tetraphenoxyperylene exerts its effects is primarily through its interaction with light and electronic states. The phenoxy groups enhance the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light as the electrons return to their ground state .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6,7,12-Tetrachloroperylene: A precursor to 1,6,7,12-Tetraphenoxyperylene, with chlorine atoms instead of phenoxy groups.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in the synthesis of various functionalized perylenes.
N,N’-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,49,10-tetracarboxydiimide:
Uniqueness
This compound is unique due to its combination of strong fluorescence, chemical stability, and versatility in undergoing various chemical reactions. These properties make it a valuable compound for a wide range of applications, from scientific research to industrial uses .
Propriétés
Numéro CAS |
185552-19-6 |
|---|---|
Formule moléculaire |
C44H28O4 |
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
1,6,7,12-tetraphenoxyperylene |
InChI |
InChI=1S/C44H28O4/c1-5-13-31(14-6-1)45-35-25-21-29-22-27-37(47-33-17-9-3-10-18-33)43-39(29)41(35)42-36(46-32-15-7-2-8-16-32)26-23-30-24-28-38(44(43)40(30)42)48-34-19-11-4-12-20-34/h1-28H |
Clé InChI |
XNGJUZRQQYUUAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C3C4=C(C=C2)C=CC(=C4C5=C(C=CC6=C5C3=C(C=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)



![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)

![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
